2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde is reacted with trifluoroacetic acid in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSEEIYIQOYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600366 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179996-42-0 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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